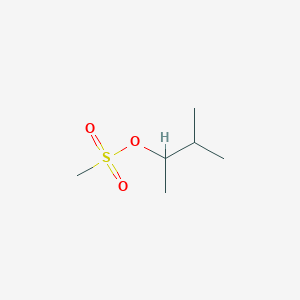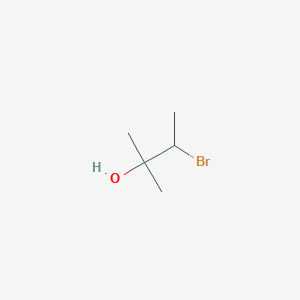
3-Methylbutan-2-yl methanesulfonate
Overview
Description
3-Methylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S. It is a sulfonate ester derived from methanesulfonic acid and 3-methylbutan-2-ol. This compound is often used in organic synthesis due to its reactivity and ability to act as an alkylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutan-2-yl methanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with 3-methylbutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired sulfonate ester after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Elimination reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used to promote elimination reactions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of this compound.
Elimination reactions: The major product is 3-methyl-2-butene.
Scientific Research Applications
3-Methylbutan-2-yl methanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).
Biological studies: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-methylbutan-2-yl methanesulfonate involves its ability to act as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is utilized in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Butanol, 3-methyl-,2-methanesulfonate: Similar in structure but differs in the position of the sulfonate group.
Methyl methanesulfonate: A simpler sulfonate ester with a single methyl group attached to the sulfonate.
Uniqueness
3-Methylbutan-2-yl methanesulfonate is unique due to its branched structure, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
3-methylbutan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPGPGLHZOQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949725 | |
| Record name | 3-Methylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26943-74-8 | |
| Record name | 2-Butanol, 3-methyl-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B1654677.png)
![4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B1654678.png)

![12H-Benzo[b]phenoxazine](/img/structure/B1654680.png)







![4-chloro-N-[(4-methylphenyl)diazenyl]aniline](/img/structure/B1654695.png)

